Cas no 1690305-27-1 ((1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol)

(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol
- 1690305-27-1
- (1s)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol
- EN300-1929980
-
- インチ: 1S/C9H13F3O/c10-9(11,12)8(13)7-4-5-1-2-6(7)3-5/h5-8,13H,1-4H2/t5?,6?,7?,8-/m0/s1
- InChIKey: FCINDQGHTUTYEL-AWEWAEBESA-N
- SMILES: FC([C@H](C1CC2CCC1C2)O)(F)F
計算された属性
- 精确分子量: 194.09184952g/mol
- 同位素质量: 194.09184952g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3
(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929980-0.05g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1929980-1.0g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1929980-1g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1929980-2.5g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1929980-0.1g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 0.1g |
$1244.0 | 2023-09-17 | ||
Enamine | EN300-1929980-10g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 10g |
$6082.0 | 2023-09-17 | ||
Enamine | EN300-1929980-5g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 5g |
$4102.0 | 2023-09-17 | ||
Enamine | EN300-1929980-0.25g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1929980-0.5g |
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol |
1690305-27-1 | 0.5g |
$1357.0 | 2023-09-17 |
(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-ol 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
(1S)-1-{bicyclo2.2.1heptan-2-yl}-2,2,2-trifluoroethan-1-olに関する追加情報
Introduction to (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No. 1690305-27-1)
(1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No. 1690305-27-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound is characterized by its bicyclic ring system and trifluoromethyl group, which contribute to its stability and reactivity in various chemical reactions.
The bicyclo[2.2.1]heptan-2-yl moiety is a seven-membered ring with a bridgehead carbon atom, providing a rigid and conformationally constrained structure. This rigidity is crucial for the compound's stability and its ability to interact with specific biological targets. The trifluoromethyl group, on the other hand, imparts significant electronic and steric effects, enhancing the compound's lipophilicity and metabolic stability.
Recent research has focused on the potential of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol in drug discovery and development. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and analgesic activities. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory properties, (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol has also been investigated for its analgesic effects. Research conducted at the University of California, San Francisco, found that this compound significantly reduces pain responses in animal models of neuropathic pain. The mechanism of action appears to involve the modulation of voltage-gated sodium channels, which are key targets for pain management.
The synthesis of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol has been optimized to improve yield and purity. A notable synthetic route involves the use of asymmetric catalysis to achieve high enantioselectivity. This method not only ensures the production of the desired enantiomer but also reduces the formation of by-products, making it a cost-effective and environmentally friendly approach.
From a pharmacokinetic perspective, (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol exhibits favorable properties such as good oral bioavailability and low plasma protein binding. These characteristics are essential for ensuring that the compound reaches its intended target sites in sufficient concentrations to exert its therapeutic effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-1-{bicyclo[2.2.1]heptan-2-yl}-2,2,2-trifluoroethan-1-ol in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.
In conclusion, (1S)-1-{bicyclo[[]heptan-[]-yl}-------------< strong>-trifluoroethan-[< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-< strong>-ol (CAS No.< span style="font-weight: bold;"> ) represents a promising candidate for the treatment of inflammatory and pain-related conditions.< /span > Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry.< /p >
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